7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and a pyrimidine ring. The structure features:
- A 5-methyl group at position 3.
- A 4,7-dihydro configuration, indicating partial saturation in the pyrimidine ring.
- A 7-[4-(benzyloxy)-3-ethoxyphenyl] substituent, providing steric bulk and lipophilicity due to the benzyloxy and ethoxy groups at positions 4 and 3 of the phenyl ring, respectively.
The benzyloxy and ethoxy groups likely influence solubility, metabolic stability, and target binding compared to simpler aryl substituents.
Properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-29-18-11-16(9-10-17(18)30-12-15-7-5-4-6-8-15)20-19(21(23)28)14(2)26-22-24-13-25-27(20)22/h4-11,13,20H,3,12H2,1-2H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYIOCJRFDRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically begins with the preparation of the 1,2,4-triazole ring through the cyclization of appropriate precursors. Further steps involve the introduction of benzyloxy and ethoxyphenyl groups under controlled conditions, often using metal-catalyzed coupling reactions. Key intermediates are carefully purified to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production methods may utilize flow chemistry techniques for continuous synthesis, allowing for scalability and improved safety. Process optimization focuses on minimizing the use of hazardous reagents and maximizing the efficiency of each step, ensuring cost-effective large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon catalysts.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include bromine for halogenation, sodium borohydride for reductions, and Grignard reagents for nucleophilic additions. Reaction conditions such as temperature, solvent, and pH are optimized to favor the desired transformation.
Major Products Formed: Depending on the reaction, major products can vary from hydroxylated derivatives to completely reduced forms, providing a wide range of derivatives for further study.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity and stability make it ideal for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, its analogs are investigated for their potential as enzyme inhibitors or modulators of biological pathways. They may interact with specific proteins, providing insights into cellular processes.
Medicine: The pharmaceutical industry explores its potential as a lead compound for drug development. Its unique structure allows for the design of derivatives with enhanced efficacy and reduced side effects.
Industry: Beyond academia, this compound finds applications in industrial chemistry, where it may be used in the formulation of new materials or as a catalyst in polymerization reactions.
Mechanism of Action
This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to the active site or allosteric sites, altering the conformation and activity of the target protein. Pathways affected include signal transduction and metabolic pathways, leading to varied biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Benzyloxy vs. Alkyl Groups : Benzyloxy/ethoxy substituents (target compound) confer higher metabolic stability than alkyl groups (e.g., isopropyl) due to resistance to oxidative degradation .
- Positional Isomerism : The 4-benzyloxy-3-ethoxy configuration in the target compound may exhibit stronger π-π stacking interactions with aromatic residues in biological targets compared to 3-benzyloxy isomers .
Carboxamide Modifications at Position 6
The carboxamide group is conserved in many analogs but varies in its N-aryl substitution:
Key Observations :
- Methoxy Substitution : Compounds with N-(2-methoxyphenyl) groups (e.g., ) demonstrate improved solubility compared to unsubstituted carboxamides, critical for oral bioavailability.
- Bulky Groups: Cyclohexyl or diallylamino substituents (e.g., ) enhance selectivity for hydrophobic binding pockets but may limit membrane permeability.
Key Observations :
Biological Activity
7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolopyrimidine core with various substituents that enhance its biological activity. The structural formula is represented as follows:
This structure is characterized by:
- A triazolo[1,5-a]pyrimidine framework.
- Functional groups such as benzyloxy and ethoxy that contribute to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds structurally similar to our target compound demonstrated IC50 values ranging from 0.24 µM to 13.1 µM against different human cancer cell lines including MGC-803, HCT-116, and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
| Compound 2 | HCT-116 | 0.53 |
| Compound 3 | MCF-7 | 3.91 |
The data suggests that modifications in the structure can lead to enhanced potency against specific cancer types.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase. This is often mediated by downregulating critical signaling pathways such as the ERK signaling pathway .
- Enzyme Interaction : The triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit tubulin polymerization or act on cyclin-dependent kinases (CDKs), leading to reduced cell division and proliferation .
- Regulation of Apoptotic Proteins : The compound influences the expression of proteins associated with apoptosis and cell cycle regulation, enhancing its anticancer efficacy.
Case Studies
Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives:
- Case Study 1 : A derivative similar to our compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 3.91 µM and induced apoptosis through mitochondrial pathways.
- Case Study 2 : Another study demonstrated that a closely related compound inhibited the growth of HCT-116 cells at an IC50 of 0.53 µM by disrupting tubulin dynamics and triggering apoptosis via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
